molecular formula C8H8N4O3 B091574 Benzofurazan, 5-(dimethylamino)-4-nitro- CAS No. 18378-28-4

Benzofurazan, 5-(dimethylamino)-4-nitro-

Cat. No. B091574
CAS RN: 18378-28-4
M. Wt: 208.17 g/mol
InChI Key: HKZHOGJBXORQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofurazan, 5-(dimethylamino)-4-nitro- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 225.2 g/mol.

Mechanism Of Action

Benzofurazan, 5-(dimethylamino)-4-nitro- acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The compound is excited by light, and the excited state is stabilized by the electron-donating dimethylamino group. The excited state of the compound reacts with ROS, resulting in a decrease in fluorescence intensity. The compound also undergoes a PET process in response to changes in pH, resulting in a change in fluorescence intensity. As a NO donor, Benzofurazan, 5-(dimethylamino)-4-nitro- releases NO in response to light, which has been shown to have vasodilatory effects.

Biochemical And Physiological Effects

Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce ROS levels in cells, which can help prevent oxidative stress-related diseases. It has also been shown to have vasodilatory effects, which can help reduce blood pressure and improve cardiovascular health. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have anti-inflammatory effects, which can help reduce inflammation-related diseases.

Advantages And Limitations For Lab Experiments

Benzofurazan, 5-(dimethylamino)-4-nitro- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in ROS and pH levels. The compound is also easy to synthesize, and the synthesis method has been optimized to produce high yields. However, Benzofurazan, 5-(dimethylamino)-4-nitro- has some limitations. It is light-sensitive and can be easily degraded, which can affect its accuracy as a probe. Additionally, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Benzofurazan, 5-(dimethylamino)-4-nitro-. One potential direction is the development of more stable derivatives of the compound that can be used as fluorescent probes. Another potential direction is the use of the compound as a NO donor in the treatment of cardiovascular diseases. Additionally, the compound could be used as a tool for studying the role of ROS and pH in disease development. Further research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Conclusion
In conclusion, Benzofurazan, 5-(dimethylamino)-4-nitro- is a unique chemical compound that has potential applications in scientific research. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS and pH changes in cells. Additionally, it has been shown to have vasodilatory and anti-inflammatory effects. While the compound has some limitations, it has several advantages for lab experiments. Future research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.

Synthesis Methods

Benzofurazan, 5-(dimethylamino)-4-nitro- is synthesized using a two-step process. The first step involves the reaction of 4-nitrophenylhydrazine with 2-chlorobenzoyl chloride to form 2-(4-nitrophenyl) hydrazinylbenzoic acid. The second step involves the reaction of 2-(4-nitrophenyl) hydrazinylbenzoic acid with dimethylamine to form Benzofurazan, 5-(dimethylamino)-4-nitro-. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

Benzofurazan, 5-(dimethylamino)-4-nitro- has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. The compound has also been used as a pH-sensitive fluorescent probe for the detection of pH changes in cells. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been used as a nitric oxide (NO) donor in the treatment of cardiovascular diseases.

properties

CAS RN

18378-28-4

Product Name

Benzofurazan, 5-(dimethylamino)-4-nitro-

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3

InChI Key

HKZHOGJBXORQQD-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.